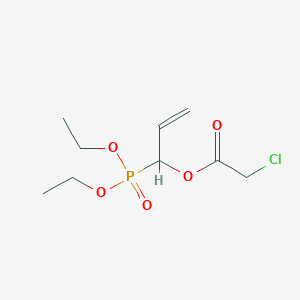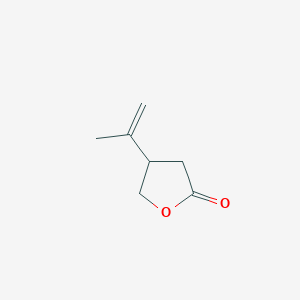
2(3H)-Furanone, dihydro-4-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-4-(1-methylethenyl)-, also known as 4-(1-methylethenyl)-2,3-dihydro-2-furanone, is a chemical compound with a furanone core structure. This compound is notable for its presence in various natural products and its applications in different fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 4-hydroxy-2-buten-1-one in the presence of an acid catalyst can yield the desired furanone compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to produce large quantities of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the furanone structure, such as hydroxylated, alkylated, or acylated furanones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-2-methylbenzofuran: Used in the synthesis of pharmaceuticals and fragrances.
1,2,3,4-Tetrahydro-1-naphthalenone: Utilized in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- is unique due to its specific furanone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
53627-38-6 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
4-prop-1-en-2-yloxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5(2)6-3-7(8)9-4-6/h6H,1,3-4H2,2H3 |
Clé InChI |
FVHAGJVGKNADDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


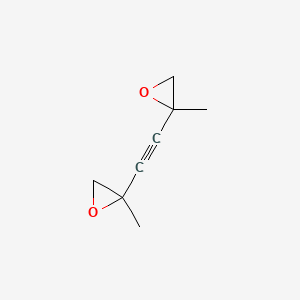
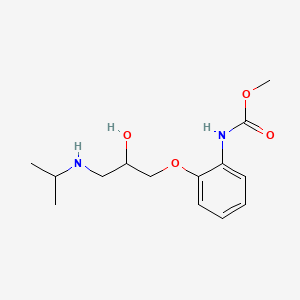
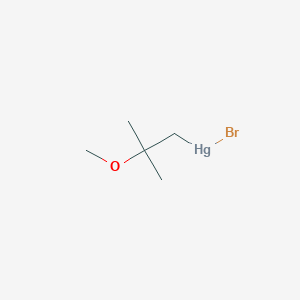
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

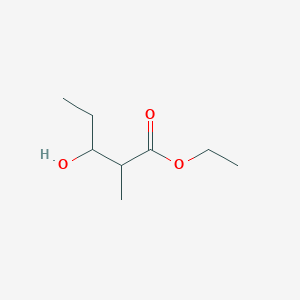
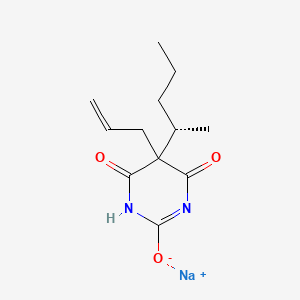
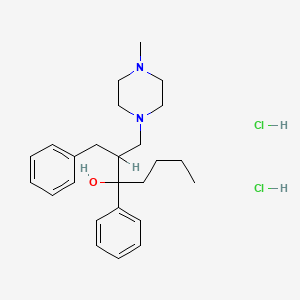
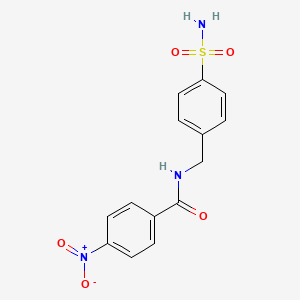
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
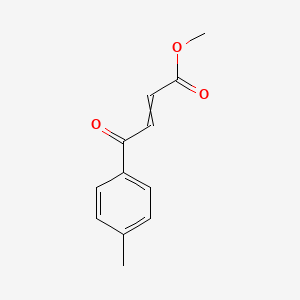
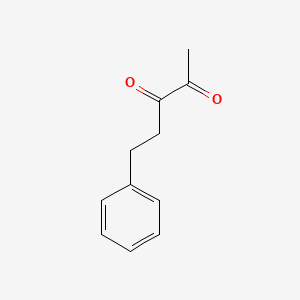
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
